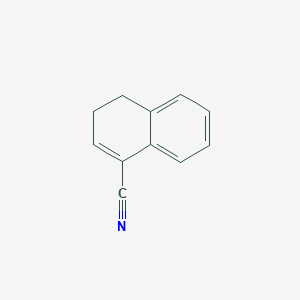
3,4-Dihydro-1-naphthalenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1-naphthalenecarbonitrile is a useful research compound. Its molecular formula is C11H9N and its molecular weight is 155.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmacological Properties
3,4-Dihydro-1-naphthalenecarbonitrile has been studied for its role as an activator of calcium-activated potassium channels (KCa). These channels are crucial in various physiological processes, including muscle contraction and neurotransmitter release. Activating these channels can lead to therapeutic effects in conditions such as hypertension and neurological disorders.
- KCa Channel Activation : Research indicates that derivatives of this compound can selectively activate KCa3.1 channels, which are involved in endothelial function and regulation of vascular tone. This has implications for developing antihypertensive therapies .
- Neurological Applications : The modulation of KCa channels may also reduce neuronal excitability, offering potential treatments for central nervous system disorders like epilepsy .
Organic Synthesis
Synthetic Pathways
The compound serves as a versatile intermediate in organic synthesis. Its naphthalene structure allows for various chemical modifications, making it useful in creating more complex molecules.
- Building Block for Derivatives : It can be transformed into other functionalized naphthalene derivatives through typical organic reactions such as nucleophilic substitutions and cyclizations. This versatility is valuable in creating new compounds for pharmaceutical applications .
Material Science
Fluorescent Probes
The optical properties of this compound make it a candidate for use as a fluorescent probe in biochemical assays.
- Fluorescence Studies : Studies have shown that modifications to the naphthalene core can enhance fluorescence properties, which could be utilized in detecting biological molecules or monitoring cellular processes .
Case Study 1: KCa Channel Modulation
A study demonstrated that derivatives of this compound effectively lowered blood pressure in animal models by activating KCa3.1 channels. The research highlighted the compound's potential as a new class of antihypertensive agents that target endothelial cells without affecting heart rate .
Case Study 2: Synthesis of Fluorescent Derivatives
Research focused on synthesizing various derivatives of this compound to explore their photophysical properties. The findings indicated that certain modifications led to increased fluorescence intensity, making them suitable for applications in bioimaging .
Eigenschaften
CAS-Nummer |
73599-59-4 |
|---|---|
Molekularformel |
C11H9N |
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
3,4-dihydronaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H9N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-7H,3,5H2 |
InChI-Schlüssel |
SOMQJWVVMLVCLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















